Cas no 2137610-76-3 ((1S,3s)-3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid)
(1S,3s)-3-[(metilcarbamoil)ossi]-1-(3-metilfenil)ciclobutano-1-carbossilico è un composto ciclobutanico funzionalizzato con un gruppo carbammato e un acido carbossilico. La sua struttura rigida del nucleo ciclobutanico offre una conformazione stereochimica definita (1S,3s), che può influenzarne la selettività nelle interazioni molecolari. La presenza del gruppo metilcarbammato in posizione 3 e del sostituente 3-metilfenilico in posizione 1 conferisce specificità nelle proprietà farmacocinetiche. L'acido carbossilico terminale permette ulteriori modifiche chimiche o la formazione di sali per ottimizzare la solubilità. Questo composto mostra potenziale come intermedio sintetico per molecole biologicamente attive, particolarmente utile nello sviluppo di farmaci con target specifici grazie alla sua combinazione unica di rigidità strutturale e gruppi funzionali polari.
![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid structure](https://it.kuujia.com/scimg/cas/2137610-76-3x500.png)
2137610-76-3 structure
Nome del prodotto:(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid
(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid
- (1S,3s)-3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid
- EN300-330758
- 2137610-76-3
- 2059914-52-0
- (1S,3s)-3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylicacid
- EN300-718137
-
- Inchi: 1S/C14H17NO4/c1-9-4-3-5-10(6-9)14(12(16)17)7-11(8-14)19-13(18)15-2/h3-6,11H,7-8H2,1-2H3,(H,15,18)(H,16,17)
- Chiave InChI: JHNPYDGRWATNSG-UHFFFAOYSA-N
- Sorrisi: O(C(NC)=O)C1CC(C(=O)O)(C2C=CC=C(C)C=2)C1
Proprietà calcolate
- Massa esatta: 263.11575802g/mol
- Massa monoisotopica: 263.11575802g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 19
- Conta legami ruotabili: 4
- Complessità: 363
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.9
- Superficie polare topologica: 75.6Ų
(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-718137-0.5g |
3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid |
2137610-76-3 | 95.0% | 0.5g |
$1302.0 | 2025-03-12 | |
Enamine | EN300-718137-5.0g |
3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid |
2137610-76-3 | 95.0% | 5.0g |
$3935.0 | 2025-03-12 | |
Enamine | EN300-718137-0.25g |
3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid |
2137610-76-3 | 95.0% | 0.25g |
$1249.0 | 2025-03-12 | |
Enamine | EN300-718137-10.0g |
3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid |
2137610-76-3 | 95.0% | 10.0g |
$5837.0 | 2025-03-12 | |
Enamine | EN300-718137-1.0g |
3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid |
2137610-76-3 | 95.0% | 1.0g |
$1357.0 | 2025-03-12 | |
Enamine | EN300-718137-2.5g |
3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid |
2137610-76-3 | 95.0% | 2.5g |
$2660.0 | 2025-03-12 | |
Enamine | EN300-718137-0.1g |
3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid |
2137610-76-3 | 95.0% | 0.1g |
$1195.0 | 2025-03-12 | |
Enamine | EN300-718137-0.05g |
3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid |
2137610-76-3 | 95.0% | 0.05g |
$1140.0 | 2025-03-12 |
(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid Letteratura correlata
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
2137610-76-3 ((1S,3s)-3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid) Prodotti correlati
- 1805669-99-1(4-Chloro-3-hydroxypyridine-5-acetic acid)
- 177940-20-4(3-(diethoxymethyl)-2-ethoxyoxolane)
- 900010-35-7(N'-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-N-2-(2-hydroxyethoxy)ethylethanediamide)
- 954241-29-3(2-phenyl-5,6-dihydro-4h-pyrrolo[3,4-d][1,3]thiazole)
- 2227738-59-0((2R)-1-(3-bromo-1-methyl-1H-indol-2-yl)propan-2-amine)
- 2648913-16-8((2S,3R)-3-(benzyloxy)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidobutanoic acid)
- 2035022-80-9(GBJKJDKTZLTZQW-PKNBQFBNSA-N)
- 1021260-62-7(methyl 3-({8-fluoro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate)
- 2418727-39-4(3-Amino-5-(aminomethyl)-2,4-dimethylphenyl sulfurofluoridate)
- 2044713-14-4(2-{(4-bromothiophen-2-yl)methyl(methyl)amino}-N-(naphthalen-1-yl)acetamide)
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
